molecular formula C19H19Cl2NO B4224749 2,2-dichloro-3-phenyl-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide

2,2-dichloro-3-phenyl-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide

Cat. No.: B4224749
M. Wt: 348.3 g/mol
InChI Key: GHSHIUOODZYKMW-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-mesityl-3-phenylcyclopropanecarboxamide is a chemical compound characterized by its unique structural features, including a cyclopropane ring substituted with dichloro and phenyl groups, and an amide linkage to a mesityl group

Preparation Methods

The synthesis of 2,2-dichloro-3-phenyl-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring is achieved through a cyclopropanation reaction, often using a diazo compound and a suitable catalyst.

    Amidation: The final step involves the formation of the amide bond by reacting the substituted cyclopropane with mesitylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

2,2-Dichloro-N-mesityl-3-phenylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dichloro-N-mesityl-3-phenylcyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new cyclopropane-containing compounds.

    Biology: This compound can be used in studies of enzyme inhibition, as the cyclopropane ring can mimic transition states of certain enzymatic reactions.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-dichloro-3-phenyl-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide involves its interaction with molecular targets through its functional groups. The cyclopropane ring can participate in ring-opening reactions, while the amide group can form hydrogen bonds with biological targets. The mesityl group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar compounds to 2,2-dichloro-3-phenyl-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide include:

    2,2-Dichloro-N-(2-nitrophenyl)-3-phenylcyclopropanecarboxamide: Differing in the substitution on the amide nitrogen.

    2,2-Dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide: Another variant with a different substituent on the amide nitrogen.

    2,2-Dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide: Featuring a dimethylphenyl group instead of a mesityl group.

Properties

IUPAC Name

2,2-dichloro-3-phenyl-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO/c1-11-9-12(2)17(13(3)10-11)22-18(23)16-15(19(16,20)21)14-7-5-4-6-8-14/h4-10,15-16H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSHIUOODZYKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2C(C2(Cl)Cl)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dichloro-3-phenyl-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
2,2-dichloro-3-phenyl-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
2,2-dichloro-3-phenyl-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
2,2-dichloro-3-phenyl-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide
Reactant of Route 5
2,2-dichloro-3-phenyl-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide
Reactant of Route 6
2,2-dichloro-3-phenyl-N-(2,4,6-trimethylphenyl)cyclopropane-1-carboxamide

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